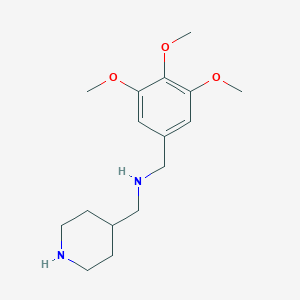
1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine, also known as PMMA, is a psychoactive substance that belongs to the amphetamine class of drugs. It is a structural analog of methamphetamine and is known to produce similar effects to other amphetamines. PMMA has gained attention in recent years due to its potential use as a research tool in the field of neuroscience.
作用機序
The mechanism of action of 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine is similar to that of other amphetamines. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulating and euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include an increase in heart rate, blood pressure, and body temperature. This compound has also been shown to cause changes in the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
実験室実験の利点と制限
The use of 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine as a research tool has several advantages and limitations. One advantage is that this compound is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of amphetamines on the brain. However, this compound is also a psychoactive substance that can produce subjective effects in humans, which can complicate the interpretation of research findings.
将来の方向性
There are several future directions for research on 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine. One direction is to investigate the long-term effects of this compound on the brain and behavior. Another direction is to study the effects of this compound in different animal models and to compare these effects to those of other amphetamines. Additionally, researchers could investigate the potential therapeutic uses of this compound, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
合成法
The synthesis of 1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine is a complex process that involves several steps. The first step involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This is followed by the reaction of N-benzylpiperidine with 3,4,5-trimethoxybenzaldehyde to form the final product, this compound. The synthesis of this compound is a time-consuming and expensive process that requires specialized equipment and expertise.
科学的研究の応用
1-(piperidin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine has been used as a research tool in the field of neuroscience to study the effects of amphetamines on the brain. Researchers have used this compound to investigate the mechanisms of action of amphetamines and their effects on neurotransmitter systems. This compound has also been used to study the effects of amphetamines on cognitive function and behavior.
特性
分子式 |
C16H26N2O3 |
|---|---|
分子量 |
294.39 g/mol |
IUPAC名 |
1-piperidin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H26N2O3/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12/h8-9,12,17-18H,4-7,10-11H2,1-3H3 |
InChIキー |
GKYFPWYMTWZHAE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CCNCC2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)


![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)







![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)